molecular formula C4H7FO B2561566 ((1S,2S)-2-fluorocyclopropyl)methanol CAS No. 169884-67-7; 883731-57-5

((1S,2S)-2-fluorocyclopropyl)methanol

Cat. No.: B2561566
CAS No.: 169884-67-7; 883731-57-5
M. Wt: 90.097
InChI Key: ZRQVQDAWPHHSMU-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1S,2S)-2-Fluorocyclopropyl)methanol is a fluorinated cyclopropane derivative characterized by a hydroxylmethyl group and a fluorine atom on adjacent carbons of a strained cyclopropane ring. Its stereochemistry (1S,2S) is critical for its biological activity and physicochemical properties. This compound serves as a key intermediate in synthesizing fluorinated quinolone antibiotics, such as sitafloxacin and DU-6859a, where stereochemical precision enhances antimicrobial potency against Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

[(1S,2S)-2-fluorocyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQVQDAWPHHSMU-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features :

  • Molecular formula: C₄H₇FO (monoisotopic mass: ~90.10 g/mol).
  • Stereochemistry: Rigid cyclopropane ring with fluorine and hydroxymethyl groups in a cis configuration.
  • Applications: Pharmaceutical intermediate for antibiotics, leveraging fluorine’s electronegativity to improve drug-target interactions and metabolic stability.

Comparison with Structurally Similar Compounds

[(1R,2S)-2-(Trifluoromethyl)cyclopropyl]methanol

Structural Differences :

  • Substitution: Trifluoromethyl (-CF₃) replaces fluorine.
  • Molecular formula: C₅H₇F₃O (140.10 g/mol).
  • Stereochemistry: (1R,2S) configuration.

Key Findings :

  • Hazard Profile : Classified as flammable (H225) and irritant (H315, H319, H335), requiring stringent handling .
  • Synthesis : Typically involves cyclopropanation of trifluoromethyl alkenes, with yields dependent on stereochemical control.

[(1S,2S)-2-Phenylcyclopropyl]methanol

Structural Differences :

  • Substitution: Phenyl group replaces fluorine.
  • Molecular formula: C₁₀H₁₂O (148.21 g/mol).
  • Stereochemistry: Cis (1S,2S) configuration.

Key Findings :

  • Aromatic Interactions : The phenyl group enables π-π stacking in drug-receptor binding but reduces solubility in polar solvents .
  • Applications : Used in chiral ligand synthesis and asymmetric catalysis.

[(1S,3R)-2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol

Structural Differences :

  • Substitution: Two fluorine atoms on adjacent carbons.
  • Molecular formula: C₅H₈F₂O₂ (138.11 g/mol).
  • Stereochemistry: Cis (1S,3R) configuration.

Key Findings :

  • Collision Cross-Section: Predicted CCS values (e.g., 120.2 Ų for [M+H]⁺) suggest compact geometry compared to mono-fluoro analogs .

rac-[(1R,2S)-2-Fluorocyclopropyl]methanol

Structural Differences :

  • Racemic mixture (1R,2S and 1S,2R enantiomers).
  • Molecular formula: C₄H₇FO (90.10 g/mol).

Key Findings :

  • Stereochemical Impact : Lower enantiomeric purity reduces biological efficacy compared to the (1S,2S) enantiomer in antimicrobial assays .
  • Synthesis : Racemic routes are simpler but require resolution (e.g., microbial esterase treatment) to isolate active enantiomers .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Stereochemistry Key Applications
((1S,2S)-2-Fluorocyclopropyl)methanol C₄H₇FO 90.10 -F (1S,2S) Antibiotic intermediates
[(1R,2S)-2-(Trifluoromethyl)cyclopropyl]methanol C₅H₇F₃O 140.10 -CF₃ (1R,2S) High-potency drug scaffolds
[(1S,2S)-2-Phenylcyclopropyl]methanol C₁₀H₁₂O 148.21 -Ph (1S,2S) Chiral ligands, catalysis
[(1S,3R)-2,2-Difluorocyclopropyl]methanol C₅H₈F₂O₂ 138.11 -F, -F (1S,3R) Reactive intermediates

Yield Considerations :

  • Target compound: ~95% yield in optimized borohydride reductions .
  • Trifluoromethyl analog: Lower yields (~70–80%) due to steric hindrance .

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